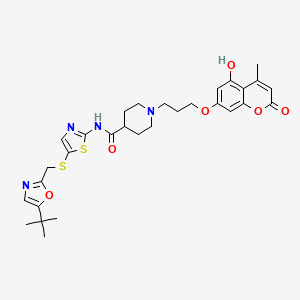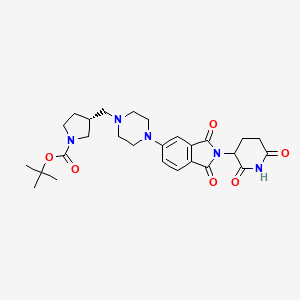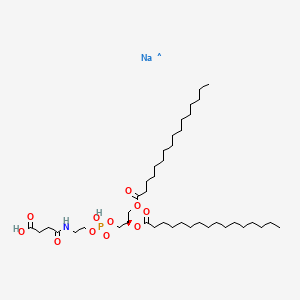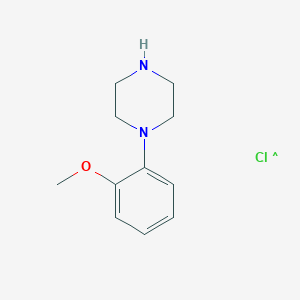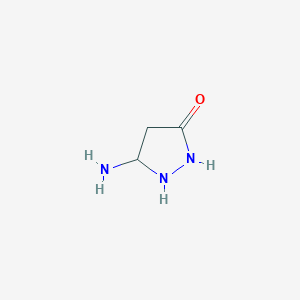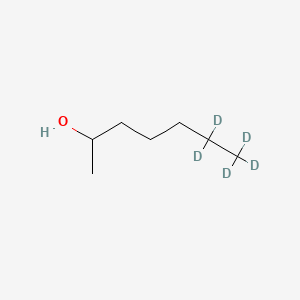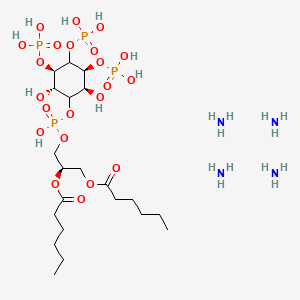
PtdIns-(3,4,5)-P3(1,2-dihexanoyl) (ammonium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PtdIns-(3,4,5)-P3(1,2-dihexanoyl) (ammonium) is a synthetic phosphatidylinositol compound. Phosphatidylinositols are a class of lipids that play a crucial role in cellular signaling. This particular compound features dihexanoyl fatty acids at the sn-1 and sn-2 positions, making it a useful analog for studying signal transduction pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PtdIns-(3,4,5)-P3(1,2-dihexanoyl) (ammonium) typically involves the phosphorylation of phosphatidylinositol at the 3, 4, and 5 positions of the inositol ring. The dihexanoyl groups are introduced at the sn-1 and sn-2 positions of the glycerol backbone. The reaction conditions often require the use of specific kinases and ATP as a phosphate donor .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. large-scale synthesis would involve similar biochemical pathways, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
PtdIns-(3,4,5)-P3(1,2-dihexanoyl) (ammonium) can undergo various chemical reactions, including:
Phosphorylation/Dephosphorylation: Involving kinases and phosphatases that add or remove phosphate groups at specific positions on the inositol ring.
Common Reagents and Conditions
Phosphoinositide-specific phospholipase C: Used for hydrolysis reactions.
Kinases and ATP: Required for phosphorylation.
Phosphatases: Used for dephosphorylation.
Major Products
Inositol triphosphate (IP3): A key second messenger in cellular signaling.
Diacylglycerol (DAG): Another important signaling molecule.
Scientific Research Applications
PtdIns-(3,4,5)-P3(1,2-dihexanoyl) (ammonium) is widely used in scientific research, particularly in the fields of:
Chemistry: Studying the chemical properties and reactions of phosphatidylinositols.
Biology: Investigating cellular signaling pathways and membrane dynamics.
Industry: Limited applications, primarily focused on research and development.
Mechanism of Action
The compound exerts its effects by participating in cellular signaling pathways. It acts as a substrate for various kinases and phosphatases, leading to the production of second messengers like inositol triphosphate and diacylglycerol. These messengers then activate downstream signaling pathways, influencing cellular processes such as proliferation, survival, and metabolism .
Comparison with Similar Compounds
Similar Compounds
PtdIns-(4,5)-P2(1,2-dihexanoyl) (sodium salt): Another synthetic phosphatidylinositol used in signal transduction research.
PtdIns-(3)-P1(1,2-dipalmitoyl) (ammonium salt): An inositol phospholipid with roles in signal transduction.
Uniqueness
PtdIns-(3,4,5)-P3(1,2-dihexanoyl) (ammonium) is unique due to its specific phosphorylation pattern, which allows it to participate in distinct signaling pathways compared to other phosphatidylinositols. This makes it particularly valuable for studying the phosphoinositide 3-kinase pathway and its implications in diseases like cancer .
Properties
Molecular Formula |
C21H54N4O22P4 |
|---|---|
Molecular Weight |
838.6 g/mol |
IUPAC Name |
azane;[(2R)-3-[[(2S,3R,5S,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-2-hexanoyloxypropyl] hexanoate |
InChI |
InChI=1S/C21H42O22P4.4H3N/c1-3-5-7-9-14(22)37-11-13(39-15(23)10-8-6-4-2)12-38-47(35,36)43-18-16(24)19(40-44(26,27)28)21(42-46(32,33)34)20(17(18)25)41-45(29,30)31;;;;/h13,16-21,24-25H,3-12H2,1-2H3,(H,35,36)(H2,26,27,28)(H2,29,30,31)(H2,32,33,34);4*1H3/t13-,16+,17+,18?,19-,20+,21?;;;;/m1..../s1 |
InChI Key |
YTZPLJSHLDNARZ-XLCQVJATSA-N |
Isomeric SMILES |
CCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCCCC.N.N.N.N |
Canonical SMILES |
CCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCCCC.N.N.N.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



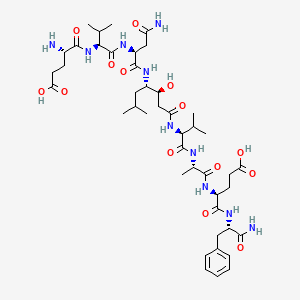




![[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoate;2,2,2-trifluoroacetic acid](/img/structure/B12366506.png)
